molecular formula C23H27N3O4S B11490692 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide

Cat. No.: B11490692
M. Wt: 441.5 g/mol
InChI Key: AWHPSZDFYISJJD-UHFFFAOYSA-N
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Description

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a cyclobutylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing compounds. Examples include:

Uniqueness

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]-2-cyclobutylacetamide

InChI

InChI=1S/C23H27N3O4S/c27-22(16-18-6-4-7-18)24-20-10-5-11-21(17-20)31(29,30)26-14-12-25(13-15-26)23(28)19-8-2-1-3-9-19/h1-3,5,8-11,17-18H,4,6-7,12-16H2,(H,24,27)

InChI Key

AWHPSZDFYISJJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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